N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide, also known as DMPT, is an organic compound with a wide range of applications in the scientific research field. It is a nitrogen-based heterocyclic compound, and belongs to the family of triazoles. The compound has been studied for its potential use in the synthesis of new drugs, and its ability to act as an enzyme inhibitor.
Scientific Research Applications
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been studied for its potential use in the synthesis of new drugs, and its ability to act as an enzyme inhibitor. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs. This compound has also been studied for its potential use as a fungicide, and has been used in the synthesis of a fungicide called pyraclostrobin. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the triazole moiety are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
It’s known that triazole compounds can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to neuronal damage .
Result of Action
It’s known that triazole compounds can exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Advantages and Limitations for Lab Experiments
The main advantage of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide in laboratory experiments is its ability to act as an enzyme inhibitor. This makes it useful for studying the effects of enzymes on biochemical processes. The main limitation of using this compound in laboratory experiments is its toxicity. It is important to use the compound in a controlled environment and with appropriate safety precautions.
Future Directions
There are a number of potential future directions for the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide. These include further research into its potential use as an enzyme inhibitor, its potential use as an anti-cancer agent, and its potential use as an anti-fungal agent. Additionally, further research could be conducted into its potential use in the synthesis of new drugs, and its potential use as a fungicide. Additionally, further research could be conducted into its potential use in the synthesis of new drugs, and its potential use as a fungicide. Finally, further research could be conducted into its potential use as a therapeutic agent for a variety of diseases.
Synthesis Methods
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods. The most commonly used method is the condensation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with dimethylcarbamoylmethyl phenyl ketone. This reaction is carried out in a solvent such as methanol, at a temperature of around 100°C. The resulting product is a white solid. Other methods of synthesis include the reaction of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with dimethylcarbamoylmethyl phenyl bromide, and the reaction of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with dimethylcarbamoylmethyl phenyl iodide.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23(2)18(25)12-14-8-10-15(11-9-14)21-19(26)17-13-20-24(22-17)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPNCCDDTMKCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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